molecular formula C12H17NO2 B7570299 2-[4-(Oxolan-3-ylamino)phenyl]ethanol

2-[4-(Oxolan-3-ylamino)phenyl]ethanol

Cat. No.: B7570299
M. Wt: 207.27 g/mol
InChI Key: BFKOYFRYXPBYOK-UHFFFAOYSA-N
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Description

2-[4-(Oxolan-3-ylamino)phenyl]ethanol is a synthetic compound featuring an ethanol moiety linked to a phenyl ring substituted with an oxolane (tetrahydrofuran) amino group at the para position. The oxolane group introduces a five-membered oxygen-containing ring, which may enhance solubility and influence molecular interactions. The ethanol group and aromatic system are common in bioactive molecules, such as β-agonists and receptor antagonists .

Properties

IUPAC Name

2-[4-(oxolan-3-ylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOYFRYXPBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[4-(Oxolan-3-ylamino)phenyl]ethanol with analogous ethanol derivatives and related aromatic systems from the evidence:

Compound Name Key Structural Features Biological/Physical Properties Synthesis Notes
This compound (Target) Ethanol-phenolic group, oxolane amino substituent Hypothetical: Enhanced solubility due to oxolane; potential receptor interactions. Likely involves condensation of oxolane-amine with bromophenyl ethanol precursors.
Phenylethanolamine A () β-agonist structure with nitro and methoxy groups Acts as a β-adrenergic agonist; used illegally as a growth promoter in livestock. Synthesized via multi-step organic reactions, including nitro-group introduction.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Ethoxy-phenoxy chain with bulky alkyl group High lipophilicity due to tetramethylbutyl group; industrial surfactant or solubilizing agent. Etherification of phenolic precursors with ethylene glycol derivatives.
Benzimidazolium-CdBr₄ complex () Benzimidazole core with methylsulfanyl and CdBr₄ coordination Antiviral (HCMV inhibition), antiulcer activity; Cd(II) complex stabilizes crystal packing. Solid-phase synthesis via condensation; metal coordination in ethanol solution.
Ethanol,2-[[4-[(6-methoxy-3-pyridinyl)methylamino]-2-quinazolinyl]amino]- () Quinazoline-pyridine hybrid with ethanolamine linker Potential kinase inhibition or antimicrobial activity due to heterocyclic systems. Multi-step coupling of heterocyclic amines with ethanol derivatives.

Key Structural and Functional Comparisons:

Substituent Effects on Solubility: The oxolane group in the target compound is expected to improve water solubility compared to lipophilic substituents like the tetramethylbutyl group in . This contrasts with phenylethanolamine A (), where nitro and methoxy groups reduce solubility but enhance receptor binding. The methylsulfanyl group in benzimidazolium derivatives () contributes to moderate solubility but enhances π-π stacking in crystal structures .

Biological Activity: Phenylethanolamine A () and benzimidazolium derivatives () demonstrate the significance of aromatic ethanolamines in bioactivity. The oxolane amino group in the target compound may mimic these interactions but with altered selectivity due to steric and electronic effects.

Crystallographic and Synthetic Insights: Ethanol is frequently used as a solvent in crystallizing similar compounds (e.g., ), suggesting its utility in isolating the target compound . SHELX software () is widely employed for structural refinement of such molecules, underscoring its role in validating hypothetical models of the target compound .

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